

Spectroscopic Characterization of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (6-Chloropyridazin-3-YL)methanamine

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Abstract

(6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for its application in synthetic chemistry and as a building block for novel pharmaceutical agents. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for **(6-Chloropyridazin-3-YL)methanamine**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from structurally analogous molecules. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(6-Chloropyridazin-3-YL)methanamine**. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent used and the instrumentation.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Spectral Data for **(6-Chloropyridazin-3-yl)methanamine**
(Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.6	Doublet	1H	Pyridazine ring proton (H4 or H5)
~ 7.4	Doublet	1H	Pyridazine ring proton (H4 or H5)
~ 4.1	Singlet	2H	-CH ₂ - (methylene group)
~ 1.8	Broad Singlet	2H	-NH ₂ (amino group)

Table 2: Predicted ^{13}C NMR Spectral Data for **(6-Chloropyridazin-3-yl)methanamine**
(Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 160	C3 (carbon attached to the methanamine group)
~ 155	C6 (carbon attached to the chlorine atom)
~ 130	C4 or C5 (pyridazine ring carbon)
~ 128	C4 or C5 (pyridazine ring carbon)
~ 45	-CH ₂ - (methylene group)

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **(6-Chloropyridazin-3-yl)methanamine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3200	Medium, Broad	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic (pyridazine ring)
2950 - 2850	Medium	C-H Stretch	Aliphatic (-CH ₂ -)
1650 - 1550	Strong	N-H Bend	Primary Amine (-NH ₂)
1600 - 1450	Medium to Strong	C=C and C=N Stretch	Pyridazine Ring
1350 - 1250	Medium	C-N Stretch	Aryl Amine
850 - 750	Strong	C-Cl Stretch	Chloroalkane

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for **(6-Chloropyridazin-3-yl)methanamine**

m/z	Predicted Ion
143/145	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
126	[M - NH ₃] ⁺
114	[M - CH ₂ NH ₂] ⁺
78	[C ₄ H ₃ N ₂] ⁺ (pyridazine ring fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule such as **(6-Chloropyridazin-3-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a proton NMR spectrum using a standard pulse sequence.
 - Set the spectral width to approximately 0-12 ppm.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a relaxation delay of 1-2 seconds between scans.
- **^{13}C NMR Acquisition:**
 - Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
 - Set a wider spectral width, typically from 0 to 200 ppm.
 - A significantly larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

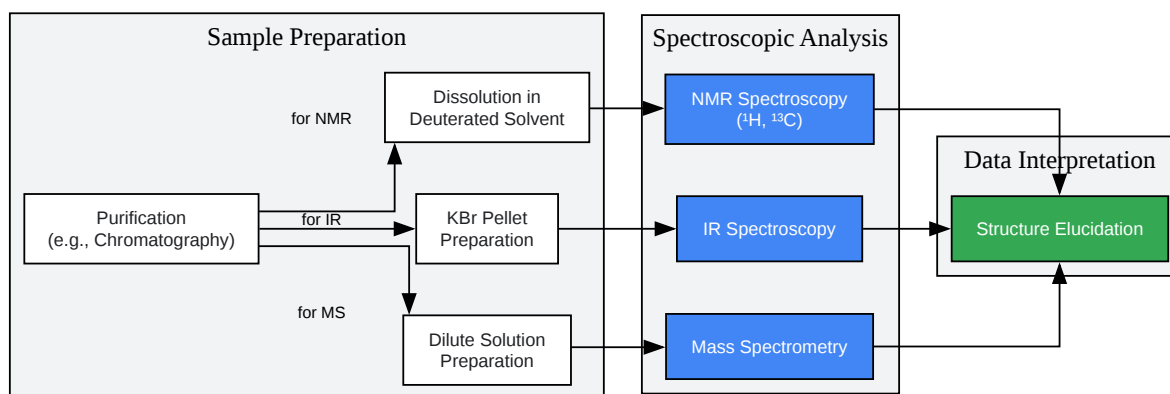
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For EI, the sample is vaporized and bombarded with a high-energy electron beam.
 - For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

- **Data Analysis:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

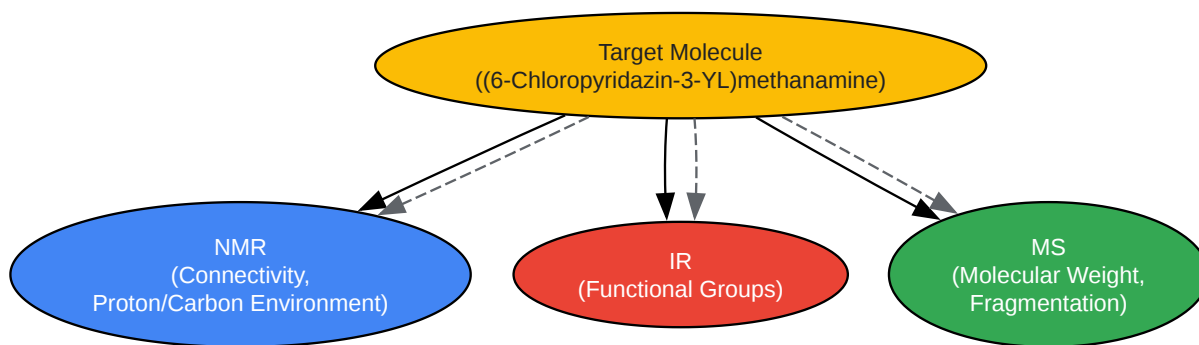
Visualization of the Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the interrelation of the different techniques for structural elucidation.



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Caption: A generalized workflow for the purification and spectroscopic analysis of a target compound.



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Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a molecule.

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